3-Fluoro-5-nitroaniline

Description

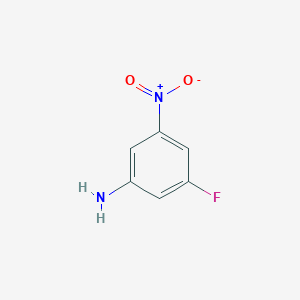

3-Fluoro-5-nitroaniline (CAS 2369-12-2, C₆H₅FN₂O₂) is a halogenated nitroaniline derivative featuring a benzene ring substituted with a fluorine atom at position 3 and a nitro group (-NO₂) at position 5 (meta to the amino group) . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dye manufacturing. Its electron-withdrawing substituents (fluoro and nitro groups) significantly influence its electronic properties, reducing the nucleophilicity of the aromatic ring and directing reactivity in subsequent synthetic transformations .

Properties

IUPAC Name |

3-fluoro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMFAZASMJCCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178353 | |

| Record name | 3-Fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2369-12-2 | |

| Record name | 3-Fluoro-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002369122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitroaniline typically involves a multi-step process starting from anilineThe reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitroaniline undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products:

Reduction: 3-Fluoro-5-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitroaniline primarily involves its interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Structural Analogues

The table below summarizes key structural analogues of 3-Fluoro-5-nitroaniline, highlighting differences in substituents, molecular weights, and applications:

Physicochemical Properties

Melting Points :

- 4-Fluoro-2-nitroaniline: 92.5–95°C

- 4-Fluoro-3-nitroaniline: 96–98°C

- 3-Nitro-5-(trifluoromethyl)aniline: Higher melting point (unreported in evidence) due to the bulky -CF₃ group enhancing crystal lattice stability .

- This compound: Expected to have a lower melting point than nitro-CF₃ analogues due to smaller substituent size.

- Electronic Effects: The -CF₃ group in 3-Nitro-5-(trifluoromethyl)aniline is strongly electron-withdrawing, further deactivating the aromatic ring compared to -F in this compound . In 2-Fluoro-5-(trifluoromethyl)aniline, the ortho-fluoro substituent induces steric hindrance, reducing reactivity at the amino group .

Biological Activity

3-Fluoro-5-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H5FN2O2

- Molecular Weight : 156.11 g/mol

- CAS Number : 2369-12-2

This compound belongs to the nitroaniline family, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Nitroanilines interact with various enzymes and proteins, potentially inhibiting their functions, which can lead to antimicrobial and anticancer effects.

- Nucleophilic Substitution and Reduction : The compound undergoes nucleophilic substitution and reduction reactions, contributing to its reactivity and biological effects.

- Oxidative Stress Induction : It may induce oxidative stress in cells, leading to cytotoxicity, which is a common mechanism for anticancer agents.

Pharmacokinetics

Research indicates that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier. This property is significant for its potential use in treating central nervous system disorders. The compound's stability and reactivity can be influenced by environmental factors such as light, temperature, and pH.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. It has been investigated for its efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 12.5 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. In vitro studies indicate that it exhibits cytotoxic effects against cancer cells:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 30 |

The IC50 values demonstrate that the compound effectively inhibits cell proliferation in these cancer types, indicating its potential as an anticancer therapeutic agent.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several nitroanilines, including this compound. The findings revealed that this compound significantly inhibited the growth of Staphylococcus aureus with an MIC of 25 µg/mL. The study concluded that structural modifications in nitroanilines could enhance their antimicrobial properties.

Evaluation of Cytotoxic Effects

Another research project focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through oxidative stress mechanisms, confirming its potential as a lead compound for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.